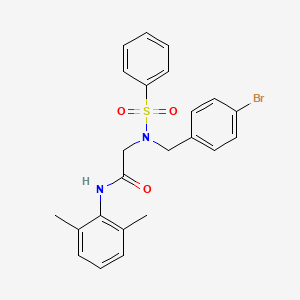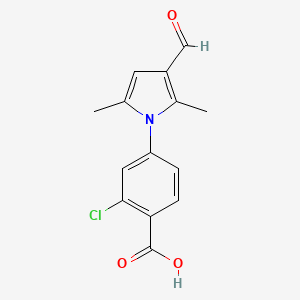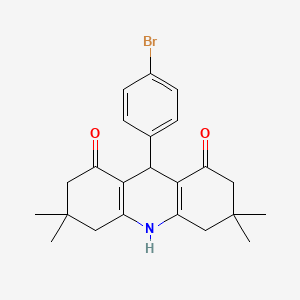![molecular formula C17H18N2O3S B5718235 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide, also known as AN-9, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AN-9 belongs to the class of thiosemicarbazones, which are organic compounds that have shown promising results in cancer treatment.
Mechanism of Action
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide exerts its anti-cancer effects through multiple mechanisms. It has been found to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide also induces oxidative stress in cancer cells, leading to DNA damage and apoptosis.
Biochemical and Physiological Effects:
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has been found to have a low toxicity profile and does not cause significant damage to normal cells. It has been shown to induce cell cycle arrest and inhibit the proliferation of cancer cells. 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has several advantages for laboratory experiments. It has a low toxicity profile and can be easily synthesized. 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has also been found to be stable in various conditions, making it suitable for long-term storage. However, 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has limitations in terms of its solubility, which can affect its bioavailability and efficacy.
Future Directions
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for cancer treatment. Future research can focus on optimizing the synthesis method to improve its solubility and bioavailability. Studies can also explore the combination of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide with other anti-cancer agents to enhance its efficacy. Further research can also investigate the potential use of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide in other diseases, such as viral infections and neurodegenerative disorders.
In conclusion, 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer treatment. 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide exerts its anti-cancer effects through multiple mechanisms and has a low toxicity profile. While 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has limitations in terms of its solubility, future research can focus on optimizing its synthesis method and exploring its potential use in other diseases.
Synthesis Methods
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide can be synthesized through a two-step process. The first step involves the reaction between 2-anilino-2-oxoacetic acid and thiosemicarbazide to form 2-(2-anilino-2-oxoethyl)thiosemicarbazone. The second step involves the reaction between 2-(2-anilino-2-oxoethyl)thiosemicarbazone and 2-methoxyphenylacetyl chloride to form 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide.
Scientific Research Applications
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has been studied for its potential use in cancer treatment. Studies have shown that 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has anti-cancer properties and can induce apoptosis in cancer cells. 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has also been found to inhibit the growth of cancer cells and reduce tumor size in animal models.
properties
IUPAC Name |
2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-15-10-6-5-9-14(15)19-17(21)12-23-11-16(20)18-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZJZLNRBUKMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5718157.png)

![2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5718180.png)
![2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5718193.png)



![N,N-dimethyl-4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B5718206.png)
![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)
![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)

